molecular formula C10H9ClF3NO3 B14071648 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B14071648
M. Wt: 283.63 g/mol
InChI Key: BQPQCSURHDOPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9ClF3NO3 It is a derivative of benzene, characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene typically involves a multi-step process. One common method includes the nitration of 1-(3-chloropropyl)-4-(trifluoromethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, leading to the formation of corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Reduction: Typical reducing agents are hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction: The major product is 1-(3-aminopropyl)-2-nitro-4-(trifluoromethoxy)benzene.

    Oxidation: Products include 1-(3-hydroxypropyl)-2-nitro-4-(trifluoromethoxy)benzene and corresponding carboxylic acids.

Scientific Research Applications

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chloropropyl group can undergo nucleophilic substitution. The trifluoromethoxy group can influence the compound’s reactivity and stability by affecting the electron density on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-4-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    1-(3-Chloropropyl)-2-nitrobenzene: Similar structure but without the trifluoromethoxy group, leading to variations in its applications and reactivity.

    1-(3-Chloropropyl)-2-nitro-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical behavior.

Uniqueness

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H9ClF3NO3

Molecular Weight

283.63 g/mol

IUPAC Name

1-(3-chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2

InChI Key

BQPQCSURHDOPFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.